molecular formula C22H24ClN3O4 B2474654 6'-chloro-1-(3,4-dimethoxybenzoyl)-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one CAS No. 1251606-93-5

6'-chloro-1-(3,4-dimethoxybenzoyl)-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

Cat. No. B2474654
CAS RN: 1251606-93-5
M. Wt: 429.9
InChI Key: LOWUPUPATFSUPD-UHFFFAOYSA-N
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Description

6'-chloro-1-(3,4-dimethoxybenzoyl)-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a useful research compound. Its molecular formula is C22H24ClN3O4 and its molecular weight is 429.9. The purity is usually 95%.
BenchChem offers high-quality 6'-chloro-1-(3,4-dimethoxybenzoyl)-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6'-chloro-1-(3,4-dimethoxybenzoyl)-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

Spiro compounds, especially those involving piperidine and quinazoline, are of interest due to their unique structural features and potential reactivity. For instance, the synthesis and reactions of spiro[oxirane-2,4′-piperidines] have been explored, where these compounds act as alkylating agents to introduce specific moieties onto heteroaromatic compounds like 4(3H)-quinazolone (Fishman & Cruickshank, 1968). Similarly, the cyclofunctionalization of olefinic urethanes and ureas with halogens has led to the synthesis of various spiro[piperidine-4,4'(3'H)-quinazolin]-2'(1'H)-one derivatives, highlighting the versatility of spiro compounds in chemical synthesis (Takai, Obase, & Teranishi, 1988).

Biological Activities

Spiro compounds with piperidine and quinazoline structures have been evaluated for their biological activities, including their potential as ligands for specific receptors. For example, some spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones were synthesized and evaluated as ligands of the nociceptin receptor, showing partial agonistic activity, with certain compounds acting as pure antagonists (Mustazza et al., 2006). This indicates the potential of such compounds in modulating receptor activity, which could have implications in various therapeutic areas.

Structural and Activity Relationships

The structural features of spiro compounds significantly influence their biological activities and receptor affinities. For instance, studies on sigma ligands have shown that spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines, which are structurally related to the compound , possess subnanomolar affinity and preference for specific sigma binding sites, indicating the critical role of structural factors in determining biological activity (Moltzen, Perregaard, & Meier, 1995).

properties

IUPAC Name

6-chloro-1'-(3,4-dimethoxybenzoyl)-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O4/c1-25-17-6-5-15(23)13-16(17)20(27)24-22(25)8-10-26(11-9-22)21(28)14-4-7-18(29-2)19(12-14)30-3/h4-7,12-13H,8-11H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWUPUPATFSUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=O)NC13CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6'-chloro-1-(3,4-dimethoxybenzoyl)-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

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